2-chlorobenzyl 4-(4H-1,2,4-triazol-4-yl)benzoate
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Overview
Description
2-chlorobenzyl 4-(4H-1,2,4-triazol-4-yl)benzoate is a chemical compound that belongs to the class of organic compounds known as benzoates. This compound features a benzyl group substituted with a chlorine atom and a triazole ring, which is a five-membered ring containing three nitrogen atoms. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chlorobenzyl 4-(4H-1,2,4-triazol-4-yl)benzoate typically involves the following steps:
Formation of 4-(4H-1,2,4-triazol-4-yl)benzoic acid: This can be achieved by reacting benzoic acid with sodium hypochlorite, followed by heating and further processing to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-chlorobenzyl 4-(4H-1,2,4-triazol-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The chlorine atom on the benzyl group can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce various nitrogen-containing heterocycles.
Scientific Research Applications
2-chlorobenzyl 4-(4H-1,2,4-triazol-4-yl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Research has shown potential anticancer properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 2-chlorobenzyl 4-(4H-1,2,4-triazol-4-yl)benzoate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various biological targets, enhancing its binding affinity and specificity. This interaction can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects, such as anticancer activity .
Comparison with Similar Compounds
Similar Compounds
4-(4H-1,2,4-triazol-4-yl)benzoic acid: A precursor in the synthesis of 2-chlorobenzyl 4-(4H-1,2,4-triazol-4-yl)benzoate.
1,2,4-triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities, such as anticancer and antimicrobial properties.
Coordination polymers based on triazole ligands: These materials are used in various applications, including luminescent sensors and catalysis.
Uniqueness
This compound is unique due to the presence of both the 2-chlorobenzyl and triazole moieties, which confer distinct chemical and biological properties. Its ability to form coordination polymers and its potential anticancer activity make it a valuable compound for further research and development.
Properties
IUPAC Name |
(2-chlorophenyl)methyl 4-(1,2,4-triazol-4-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c17-15-4-2-1-3-13(15)9-22-16(21)12-5-7-14(8-6-12)20-10-18-19-11-20/h1-8,10-11H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGZLWZWXQOUNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)C2=CC=C(C=C2)N3C=NN=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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